4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone

Lipophilicity Physicochemical profiling ADME prediction

4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1008956-18-0) is a heterocyclic small molecule belonging to the 4-acyl-3,4-dihydro-2(1H)-quinoxalinone class, with the molecular formula C12H13ClN2O2 and a molecular weight of 252.69 g/mol. It features a quinoxalinone core bearing a chloroacetyl substituent at the N4 position and an ethyl group at the C3 position, conferring a computed XLogP3-AA of 1.8, a topological polar surface area of 49.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.7
CAS No. 1008956-18-0
Cat. No. B2656859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone
CAS1008956-18-0
Molecular FormulaC12H13ClN2O2
Molecular Weight252.7
Structural Identifiers
SMILESCCC1C(=O)NC2=CC=CC=C2N1C(=O)CCl
InChIInChI=1S/C12H13ClN2O2/c1-2-9-12(17)14-8-5-3-4-6-10(8)15(9)11(16)7-13/h3-6,9H,2,7H2,1H3,(H,14,17)
InChIKeyUNOYIPQIYSCFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1008956-18-0): Compound Identity and Core Characteristics for Procurement Decisions


4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1008956-18-0) is a heterocyclic small molecule belonging to the 4-acyl-3,4-dihydro-2(1H)-quinoxalinone class, with the molecular formula C12H13ClN2O2 and a molecular weight of 252.69 g/mol [1]. It features a quinoxalinone core bearing a chloroacetyl substituent at the N4 position and an ethyl group at the C3 position, conferring a computed XLogP3-AA of 1.8, a topological polar surface area of 49.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at purity specifications ranging from 95% to 98%, and is supplied exclusively for research and development purposes .

Why Generic Substitution Fails for 4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone: Structural Determinants of Divergent Properties


Within the 4-acyl-3,4-dihydro-2(1H)-quinoxalinone family, seemingly minor structural variations produce meaningful divergence in physicochemical and potentially biological properties. The presence of the C3-ethyl substituent on the target compound distinguishes it from the non-ethylated analog 4-(chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 436088-67-4), resulting in a higher computed LogP (1.8 vs. approximately 1.41) and a larger molecular volume (MW 252.69 vs. 224.64 Da) [1]. The 4-chloroacetyl moiety, absent in the core scaffold 3-ethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 66366-98-1), introduces a reactive electrophilic center that is critical for downstream synthetic elaboration and may influence target engagement in biological systems [2]. These structural features are not interchangeable across in-class analogs; substituting either the 3-ethyl or 4-chloroacetyl group alters lipophilicity, hydrogen-bonding capacity, and steric profile in ways that cannot be assumed to preserve performance in a given assay or synthetic sequence without explicit verification.

Quantitative Differentiation Evidence for 4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone Against Closest Structural Analogs


Lipophilicity Differentiation: C3-Ethyl Substitution Increases Computed LogP by Approximately 0.4 Log Units Relative to the Non-Ethylated Analog

The target compound exhibits a computed XLogP3-AA of 1.8, compared with a computed LogP of approximately 1.41 for the non-ethylated analog 4-(chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 436088-67-4) [1]. This difference of approximately 0.4 log units reflects the contribution of the C3-ethyl substituent to overall lipophilicity and is expected to translate into measurably altered membrane permeability and distribution behavior.

Lipophilicity Physicochemical profiling ADME prediction

Molecular Weight and Steric Differentiation: C3-Ethyl Group Adds 28 Da and Alters 3D Conformation Versus Non-Ethylated Analog

The target compound has a molecular weight of 252.69 g/mol and contains an sp³-hybridized C3 carbon bearing an ethyl substituent, creating a stereogenic center (undefined stereocenter count = 1 per PubChem). The non-ethylated analog 4-(chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 436088-67-4) has a molecular weight of 224.64 g/mol and lacks substitution at C3, resulting in a planar methylene at this position [1]. The additional ethyl group introduces steric bulk and conformational constraints not present in the simpler analog.

Molecular recognition Steric effects Structure-activity relationships

Reactive Electrophilic Handle: The 4-Chloroacetyl Moiety Enables Downstream Derivatization Absent in the Non-Acylated Core Scaffold

The 4-chloroacetyl group of the target compound provides a reactive electrophilic center capable of undergoing nucleophilic substitution, distinguishing it from the non-acylated precursor 3-ethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 66366-98-1), which lacks this functional handle [1]. In the broader quinoxalinone patent literature, 4-chloroacetyl intermediates are explicitly employed as key building blocks for generating diverse 4-acyl-3,4-dihydro-2(1H)-quinoxalinone derivatives with anti-inflammatory and other pharmacological activities [2].

Synthetic intermediate Chemical biology Medicinal chemistry

Class-Level Antibacterial Activity: Quinoxalinone Chloroacetyl Derivatives Demonstrate Measurable Inhibition Zones Against Gram-Positive and Gram-Negative Bacteria

In a study by Bonuga et al. (2013), a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives bearing chloroacetyl and related acyl modifications were evaluated for antibacterial activity using the agar diffusion method against both Gram-positive and Gram-negative bacterial strains [1]. Compounds incorporating the chloroacetyl modification displayed significant inhibition zones, indicating antibacterial potential within this chemotype. The target compound, as a 4-chloroacetyl-3-ethyl-substituted representative of this class, shares the structural determinants associated with this activity profile, although direct quantitative data for the specific CAS 1008956-18-0 compound have not been published in a peer-reviewed format accessible at the time of this analysis.

Antibacterial Antimicrobial screening Quinoxalinone SAR

Purity Specification Range: Vendors Offer 95% to 98% Purity Grades, Enabling Fit-for-Purpose Procurement Across Discovery and Development Workflows

Commercially, the target compound is available at two primary purity tiers: 95% (AKSci, catalog 4908CK) and 98% (MolCore, catalog MC501277; Leyan, catalog 1105296) . This multi-vendor availability at defined purity grades provides procurement flexibility. By comparison, the non-ethylated analog 4-(chloroacetyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 436088-67-4) is offered at a minimum purity specification of 95% from at least one vendor (AKSci) . The availability of the target compound at a higher 98% purity grade from multiple suppliers represents a meaningful differentiation for applications requiring higher chemical homogeneity, such as biophysical assays or crystallization trials.

Purity specification Quality control Procurement benchmarking

Class-Level Anti-Inflammatory Activity: 4-Acyl-3,4-dihydro-2(1H)-quinoxalinone Derivatives Exhibit Marked Pharmacological Effects in Preclinical Models

Patent US3479348A (Sumitomo Chemical) explicitly discloses that a broad series of 4-acyl-3,4-dihydro-2(1H)-quinoxalinone derivatives—including those bearing chloroacetyl and ethyl substituents—exhibit marked anti-inflammatory, anti-pyretic, and analgesic activities with low toxicity in preclinical models [1]. The target compound falls within the generic scope of this patent class. However, the patent does not provide compound-specific quantitative data (e.g., IC50 values, ED50 values) for individual enumerated examples that would enable a direct potency comparison between the 3-ethyl-4-chloroacetyl derivative and its closest analogs.

Anti-inflammatory Drug discovery Quinoxalinone pharmacology

Recommended Research and Procurement Application Scenarios for 4-(2-Chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone Based on Verified Evidence


Medicinal Chemistry: Late-Stage Diversification via Nucleophilic Displacement at the Chloroacetyl Electrophile

The 4-chloroacetyl group of the target compound serves as a reactive electrophilic handle for generating focused libraries of 4-acyl-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone derivatives through nucleophilic substitution with amines, thiols, or alkoxides [1]. This synthetic strategy is explicitly employed in the quinoxalinone patent literature (US3479348A) for accessing diverse analogs with anti-inflammatory activity [2]. Procurement of the target compound at 98% purity (e.g., from MolCore or Leyan) is recommended for library synthesis to minimize side reactions from impurities that could compromise product yields or complicate purification .

Antibacterial SAR Exploration Using the Quinoxalinone Chloroacetyl Chemotype

Given the class-level antibacterial activity demonstrated by Bonuga et al. (2013) for chloroacetyl-modified 3,4-dihydroquinoxalin-2(1H)-one derivatives [1], the target compound is a structurally appropriate starting point for systematic antibacterial structure-activity relationship (SAR) studies. Its C3-ethyl and N4-chloroacetyl substitution pattern distinguishes it from simpler analogs, and its higher computed LogP (1.8) may confer differentiated bacterial membrane penetration properties relative to the non-ethylated analog (LogP ≈ 1.41) [2]. Users should note that compound-specific MIC data have not been published, and initial screening against panels of Gram-positive and Gram-negative strains is a prerequisite before procurement for target-based programs.

Anti-Inflammatory Drug Discovery: Hit-to-Lead Exploration Within a Validated Pharmacological Class

The target compound falls within the broad structural scope of 4-acyl-3,4-dihydro-2(1H)-quinoxalinone derivatives that have demonstrated marked anti-inflammatory, anti-pyretic, and analgesic activities in preclinical models, as disclosed in US Patent US3479348A [1]. For drug discovery programs targeting inflammatory pathways, this compound offers a defined substitution pattern (3-ethyl, 4-chloroacetyl) that can serve as a reference point for systematic SAR exploration. Procurement at the 98% purity grade is advisable for in vitro pharmacological profiling to reduce confounding effects from impurities in cell-based cytokine release or COX inhibition assays [2].

Physicochemical Comparator Studies: Benchmarking Lipophilicity and Permeability Across Quinoxalinone Analogs

With a computed XLogP3-AA of 1.8, a topological polar surface area of 49.4 Ų, and one hydrogen bond donor, the target compound occupies a distinct region of physicochemical space relative to its non-ethylated analog (LogP ≈ 1.41) [1][2]. This makes it suitable as a comparator compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies designed to quantify the contribution of C3-alkyl substitution to membrane transit in the quinoxalinone series. The defined purity grades (95% and 98%) available from multiple vendors support reproducible physicochemical measurements across laboratories .

Quote Request

Request a Quote for 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.